6-(Benzyloxy)-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound, with the molecular formula and CAS Number 1332529-99-3, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under quinazoline derivatives, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It can be synthesized through various chemical methods involving modifications of the quinazoline structure, often incorporating benzyl or methoxy groups to enhance its biological activity.
The synthesis of 6-(Benzyloxy)-2-methylquinazolin-4-amine typically involves several key steps:
For example, one method described involves stirring a mixture of 2-amino-benzamide, sulfonyl azides, and terminal alkynes in the presence of a copper catalyst under mild conditions, leading to efficient formation of quinazolinones without oxidants .
The molecular structure of 6-(Benzyloxy)-2-methylquinazolin-4-amine features a quinazoline ring with a methyl group at the 2-position and a benzyloxy substituent at the 6-position. The structural configuration is crucial for its biological activity.
6-(Benzyloxy)-2-methylquinazolin-4-amine can participate in various chemical reactions typical for amines and quinazolines:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications .
The mechanism of action for compounds like 6-(Benzyloxy)-2-methylquinazolin-4-amine often involves interaction with specific biological targets such as enzymes or receptors:
Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
6-(Benzyloxy)-2-methylquinazolin-4-amine has potential applications in:
Research continues to explore its full potential in therapeutic applications and its role in advancing medicinal chemistry .
The structural architecture of 6-(benzyloxy)-2-methylquinazolin-4-amine integrates three pharmacophoric elements critical for bioactivity: a quinazoline core for planar DNA/interenzyme interactions, a benzyloxy group for lipophilicity modulation, and a C4-amine for hydrogen bonding. Strategic scaffold design focuses on preserving the 4-aminopyrimidine motif while optimizing C6 and C2 substituents for target engagement. The benzyloxy group at C6 enhances membrane permeability, evidenced by logP increases of 1.5–2.0 units compared to hydroxyl analogs, while the C2-methyl group prevents undesired metabolic oxidation observed with phenyl or halogen substituents [5] [7]. Computational studies indicate that this configuration maintains a dipole moment of 4.2–4.5 Debye, facilitating target binding without compromising aqueous solubility (predicted logS = -3.8) [7].
Positional effects govern both synthetic efficiency and biological activity. Benzyloxy placement at C6 (vs. C5/C7) maximizes antimicrobial and anticancer activities due to optimal spatial orientation with biological targets. For Mycobacterium tuberculosis H37Rv, 6-benzyloxy derivatives exhibit MIC values of 2.7–5.8 µM, whereas C5 analogs show >10-fold reduced potency [2]. Similarly, C2-methyl substitution enhances cellular uptake by 30–40% compared to unsubstituted or C4-methylated quinazolines in HepG2 and COLO 205 cancer lines [5].
Table 1: Biological Activity vs. Substituent Positioning in Quinazoline Derivatives
Position | Substituent | M. tuberculosis MIC (µM) | COLO 205 IC₅₀ (µM) |
---|---|---|---|
C6 | Benzyloxy | 2.7–5.8 | 0.021–0.045 |
C5 | Benzyloxy | >26.8 | >5.0 |
C2 | Methyl | 5.7–6.4 | 0.001–0.005 |
C4 | Methyl | Inactive | 1.2–3.7 |
Conformational analysis reveals that C6-benzyloxy and C2-methyl groups adopt a coplanar arrangement (dihedral angle <15°), enabling π-stacking with kinase ATP pockets. Ortho-substituted benzyloxy groups (e.g., 2-Cl) further enhance EGFR inhibition by 1.8-fold due to restricted bond rotation [7].
C–O bond construction relies on nucleophilic aromatic substitution (SNAr) or copper/palladium-catalyzed couplings. SNAr between 6-hydroxyquinazoline precursors and benzyl halides requires DMAP catalysis (10–15 mol%) to achieve >85% yield in DMF at 80°C, as direct reactions show <30% conversion due to poor leaving-group aptitude [4]. Alternatively, Pd(OAc)₂/XPhos catalyzes benzyloxy introduction via Miyaura borylation followed by Suzuki coupling, yielding 92–99% under mild conditions [2].
C–N bond installation at C4 employs:
Table 2: Catalytic Methods for Key Bond Formation
Bond | Method | Catalyst/Reagent | Yield (%) | Limitations |
---|---|---|---|---|
C₆–O | SNAr | DMAP (10 mol%) | 85–92 | Requires activated substrates |
C₆–O | Suzuki coupling | Pd(OAc)₂/XPhos | 92–99 | Sensitive to O₂ |
C₄–N | Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 26–48 | Moderate yield |
C₄–N | Thermal amination | NH₄Cl, DMSO, 150°C | 35–40 | Long reaction time |
Microwave-assisted SNAr reduces reaction times from 20 h to 30 min while maintaining 88–90% yield [4].
Solid-phase synthesis (SPS) employs Wang or Rink amide resins for stepwise quinazoline assembly. Key advantages include:
However, SPS faces solvent limitations (DMF/DCM only) and scale restrictions (<5 mmol/g resin). Solution-phase synthesis offers superior scalability (50–100 g batches) and broader solvent choices (toluene, acetonitrile), but requires chromatographic purification, reducing yields by 15–25% [1] [9].
Kaiser testing during SPS confirms coupling completion (>99% by ninhydrin assay), whereas solution-phase necessitates LC-MS monitoring [1]. For 6-(benzyloxy)-2-methylquinazolin-4-amine, SPS achieves 68% overall yield (7 steps) vs. 52% in solution phase [9].
Electronic modulation of the benzyl ring dictates both synthetic accessibility and bioactivity:
Table 3: Electronic Effects on Synthesis and Bioactivity
Benzyl Substituent | SNAr Yield (%) | M. tuberculosis MIC (µM) | EGFR IC₅₀ (nM) |
---|---|---|---|
p-OMe | 65–70 | 5.8 | 18.2 |
p-NO₂ | 92–95 | >20 | 42.6 |
m-F | 85–88 | 2.8 | 29.4 |
p-Br | 80–83 | 5.3 | 15.8 |
Trichloromethyl groups at C2 (e.g., in antiplasmodial quinazolines) demonstrate enhanced leaving-group ability, facilitating 4-amination at 25°C without catalysts [4] [6]. Conversely, C6-EDGs necessitate higher amination temperatures (150°C) due to decreased electrophilicity [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8